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Introduction
Retroprogesterone, a stereoisomer of progesterone, and its derivatives like dydrogesterone,

are synthetic progestins designed for high selectivity and affinity for the progesterone receptor

(PR).[1] This selectivity minimizes off-target effects, making them valuable candidates for

hormonal therapies.[1] Robust in vitro evaluation of their efficacy is a critical step in preclinical

drug development. This document provides detailed application notes and protocols for utilizing

common breast and endometrial cancer cell lines as models to test the efficacy of

retroprogesterone.

Recommended Cell Culture Models
Progesterone receptor-positive breast and endometrial cancer cell lines are suitable models for

assessing the efficacy of retroprogesterone.

Breast Cancer:

T47D: This cell line is characterized by high expression of the progesterone receptor (PR)

and is a well-established model for studying progestin effects.[2][3]
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MCF-7: This line expresses lower levels of PR compared to T47D but is also responsive to

progestins.[2][4]

Endometrial Cancer:

Ishikawa: This cell line is responsive to progestins and is a common model for studying

endometrial cancer biology.[5][6]

ECC1 (not detailed in search results): Often used in conjunction with Ishikawa cells.

HCI-EC-23: A newer, well-characterized estrogen and progesterone-responsive

endometrial cancer cell line.[7]

Data Presentation: Quantitative Efficacy of
Progesterone and Dydrogesterone
The following table summarizes the quantitative effects of progesterone and its retro-isomer

derivative, dydrogesterone, on breast and endometrial cancer cell lines.
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Parameter Compound Cell Line
Concentrati
on

Effect Reference

Cell

Proliferation
Progesterone T47D 10 µM (72h)

Up to 90%

inhibition
[8][9]

Progesterone T47D 0.1-0.3 nM
Stimulates

proliferation
[10]

Progesterone T47D ≥10 nM
Inhibits

proliferation
[10]

Progesterone Ishikawa Not specified

50%

inhibition

(PR-A

expressing)

[8]

Progesterone Ishikawa Not specified

~100%

inhibition

(PR-B

expressing)

[8]

Apoptosis

Induction
Progesterone T47D 10 µM (24h)

43% of cells

apoptotic
[8]

Progesterone T47D 10 µM (72h)
48% of cells

apoptotic
[8]

Dihydrodydro

gesterone

Breast

Cancer Cells
Not specified

Induces

apoptosis
[11]

Enzyme

Inhibition

Dydrogestero

ne Metabolite
T-47D

9x10⁻⁶ M

(IC50)

Inhibition of

estrone to

estradiol

conversion

[12]

Receptor

Binding

Affinity

Dydrogestero

ne
- -

1.5 times

higher affinity

for PR than

micronized

progesterone

[1]
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Signaling Pathways
Progesterone Receptor Signaling
Progesterone and its analogs, like retroprogesterone, exert their effects primarily through the

progesterone receptor (PR). Upon ligand binding, the receptor undergoes a conformational

change, dimerizes, and translocates to the nucleus where it binds to progesterone response

elements (PREs) on target genes, modulating their transcription. This can lead to the regulation

of genes involved in cell cycle progression and apoptosis, such as p53 and Bcl-2. In PR-

positive breast cancer cells, progesterone has been shown to upregulate the tumor suppressor

p53 and downregulate the anti-apoptotic protein Bcl-2, contributing to its anti-proliferative and

pro-apoptotic effects.[8][9]
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Progesterone Receptor Signaling Pathway
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Experimental Workflow for Retroprogesterone Efficacy Testing

1. Cell Line Selection & Culture
(T47D, MCF-7, Ishikawa)

2. Treatment with Retroprogesterone
(Dose-Response and Time-Course)

3. Cell Viability Assay
(MTT / XTT)

4. Apoptosis Assay
(Annexin V / PI Staining)

5. Protein Expression Analysis
(Western Blot for PR, p53, Bcl-2)

6. Data Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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